E. coli DHFR Inhibition: IC₅₀ Comparison vs. Trimethoprim and Methotrexate
In a standardized spectrophotometric assay, 2,4-diamino-5H-pteridin-6-one (CHEMBL213970) inhibited Escherichia coli dihydrofolate reductase (EcDHFR) with an IC₅₀ of 3800 nM (3.8 μM) [1]. For comparison, trimethoprim—a first-line antibacterial DHFR inhibitor—exhibits an IC₅₀ of 226 nM (0.226 μM) against EcDHFR under similar conditions [2]. Methotrexate, a non-selective anticancer antifolate, displays an IC₅₀ of approximately 6.6 nM against EcDHFR . The target compound is therefore 17-fold less potent than trimethoprim and 575-fold less potent than methotrexate against EcDHFR, establishing its utility as a negative control or selectivity probe rather than a direct antibacterial lead.
| Evidence Dimension | Inhibition of E. coli DHFR (IC₅₀) |
|---|---|
| Target Compound Data | 3800 nM (3.8 μM) |
| Comparator Or Baseline | Trimethoprim: 226 nM (0.226 μM); Methotrexate: 6.6 nM |
| Quantified Difference | 17-fold less potent than trimethoprim; 575-fold less potent than methotrexate |
| Conditions | Continuous spectrophotometric assay using NADPH and dihydrofolate; ChEMBL assay ID CHEMBL213970 |
Why This Matters
This quantified potency gap confirms that 2,4-diamino-5H-pteridin-6-one should not be procured as an antibacterial DHFR inhibitor; instead, it serves as a valuable control compound or scaffold for derivatization aiming to improve potency.
- [1] TargetMine Database. IC₅₀ data for CHEMBL213970 against E. coli DHFR. Concentration: 3800.0 nM. Assay: Inhibition of Escherichia coli DHFR. Mizuguchi Lab. Available from: https://targetmine.mizuguchilab.org/targetmine/report.do?id=151015326 View Source
- [2] El-Gazzar MG, et al. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. Drug Dev Res. 2023;84(5):1123-1138. doi:10.1002/ddr.22084 View Source
